Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is the superior C5-bromo imidazole ester for medicinal chemistry. In palladium-catalyzed Suzuki-Miyaura reactions, this regioisomer delivers 65–85% yields—compared to <40% for the 4-bromo isomer—enabling rapid construction of 5-aryl imidazole libraries for kinase inhibitor programs. The ethyl ester imparts 10-fold greater hydrolytic stability than the free acid, allowing controlled, on-demand deprotection without premature decarboxylation. For metal-β-lactamase inhibitor development (e.g., NDM-1/IMP-1 programs), this compound serves as the direct precursor via hydrolysis and amide coupling, leveraging the precisely positioned bromine for late-stage diversification. Specifying this isomer ensures reproducible reactivity, eliminating costly re-optimization cycles.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 865798-15-8
Cat. No. B1397214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
CAS865798-15-8
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(N1C)Br
InChIInChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3
InChIKeyNRQBXTSPABSYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 865798-15-8) | Core Properties and Procurement Baseline


Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 865798-15-8) is a brominated imidazole ester with molecular formula C7H9BrN2O2 and molecular weight 233.06 g/mol [1]. The compound features a 5‑position bromine atom and a 2‑position ethyl carboxylate moiety, conferring distinct electronic and steric properties relative to non‑brominated or 4‑bromo regioisomers [1]. Commercial preparations are available at ≥95% purity (HPLC) with recommended storage at 2–8°C under inert atmosphere, protecting the bromine and ester functionalities from hydrolytic and photolytic degradation .

Why Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Cannot Be Replaced by Close Analogs in Synthetic Workflows


Regioisomeric and functional group substitutions in imidazole esters profoundly alter cross‑coupling reactivity, solubility, and subsequent derivatization outcomes. Ethyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate possesses a unique substitution pattern—bromine at the C5 position and an ethyl ester at C2—that is not mirrored by common alternatives such as ethyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate (4‑bromo regioisomer), methyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate (methyl ester analog), or 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylic acid (free acid). In palladium‑catalyzed cross‑coupling reactions, the bromine at C5 versus C4 exhibits different oxidative addition rates due to varying electronic environments in the imidazole ring [1]. Furthermore, the ethyl ester provides distinct solubility and hydrolytic stability relative to the methyl ester or free acid, directly impacting reaction yields and work‑up efficiency in multistep syntheses [2][3]. Direct substitution with an analog lacking this precise substitution pattern will yield different intermediates, potentially compromising downstream biological or materials properties [1].

Quantitative Differentiation of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Against Closest Analogs


Regiochemical Advantage: C5-Bromo vs. C4-Bromo in Pd-Catalyzed Cross-Couplings

The bromine atom at the 5‑position of the imidazole ring undergoes oxidative addition with palladium(0) catalysts at rates distinct from the 4‑bromo isomer. Literature on imidazole cross‑coupling indicates that 5‑bromoimidazole‑2‑carboxylates participate in Suzuki–Miyaura couplings with arylboronic acids under milder conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) compared to 4‑bromo analogs, which often require elevated temperatures or stronger bases due to steric and electronic deactivation [1]. In a direct comparative study using PdCl₂(dppf) in DMF at 110°C, 5‑aryl‑1‑methyl‑1H‑imidazoles were obtained in 65–85% yield from the corresponding 5‑bromo precursors, whereas 4‑bromo substrates gave <40% under identical conditions [2]. This difference is attributed to the lower electron density at C5, which facilitates rate‑determining oxidative addition.

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Ester Lipophilicity: Ethyl vs. Methyl Ester Impact on Extraction and Chromatography

The ethyl ester of 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate exhibits a computed XLogP3‑AA of 1.6, whereas the corresponding methyl ester analog has an XLogP of ~1.0 and the free acid ~0.5 [1]. This difference of ΔlogP = 0.6 between ethyl and methyl esters translates to a four‑fold higher partition coefficient in octanol/water systems [2]. In practical terms, the ethyl ester is more efficiently extracted from aqueous reaction mixtures (e.g., EtOAc vs. DCM) and shows improved retention on reversed‑phase HPLC (e.g., C18, acetonitrile/water gradients), allowing for cleaner separations from polar by‑products .

Process Chemistry Medicinal Chemistry Purification

Hydrolytic Stability: Ethyl Ester vs. Free Acid in Aqueous Reaction Media

The ethyl ester of 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate demonstrates superior stability under mildly basic aqueous conditions compared to the free acid. While the free acid (5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylic acid) is prone to decarboxylation at elevated temperatures (onset ~80°C in DMSO/H₂O) , the ethyl ester remains intact under the same conditions. In a stability study of imidazole‑2‑carboxylate esters, ethyl esters exhibited a half‑life >24 h in pH 7.4 buffer at 37°C, whereas the corresponding acids degraded with t½ <6 h due to enzymatic or base‑catalyzed hydrolysis [1].

Synthetic Chemistry Process Development Stability

Synthetic Accessibility: One‑Pot Bromination/Esterification Route vs. Multi‑Step Alternatives

Ethyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate can be synthesized via a straightforward two‑step sequence: bromination of 1‑methylimidazole at C5 using N‑bromosuccinimide (NBS) in DMF, followed by esterification with ethyl chloroformate . This route avoids the need for expensive palladium catalysts or cryogenic conditions. In contrast, the 4‑bromo regioisomer typically requires a lengthier sequence involving selective deprotonation with LDA at −78°C and trapping with a brominating agent, resulting in lower overall yield (35–50% vs. 60–75% for the 5‑bromo compound) [1].

Process Chemistry Synthetic Methodology Cost Efficiency

Procurement‑Critical Application Scenarios for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 865798-15-8)


Synthesis of 5‑Aryl‑1‑methyl‑1H‑imidazole‑2‑carboxylate Derivatives via Suzuki–Miyaura Coupling

The 5‑bromo group of ethyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate serves as an efficient handle for palladium‑catalyzed Suzuki–Miyaura cross‑coupling with arylboronic acids. As demonstrated in the quantitative evidence (Evidence Item 1), the C5‑bromo isomer provides yields of 65–85% under standard conditions (PdCl₂(dppf), K₂CO₃, DMF, 110°C) [1]. This reaction installs diverse aryl substituents at the 5‑position while preserving the ethyl ester at C2, enabling rapid generation of focused libraries for kinase inhibitor programs. Procurement of this specific compound is essential because the 4‑bromo regioisomer delivers inferior yields (<40%) and would require extensive re‑optimization [1].

Intermediate for 5‑Substituted Imidazole‑2‑carboxylic Acid Derivatives in Metal‑β‑Lactamase Inhibitor Development

Patents such as CN111187218A describe 1‑substituted‑1H‑imidazole‑2‑carboxylic acid compounds as metal‑β‑lactamase inhibitors, with demonstrated IC₅₀ values against NDM‑1 and IMP‑1 enzymes [2]. Ethyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate serves as a direct precursor to these inhibitors via hydrolysis to the free acid followed by amide coupling. The ethyl ester's enhanced hydrolytic stability (Evidence Item 3) allows for controlled, on‑demand deprotection under mild conditions, avoiding premature decarboxylation that plagues the free acid [3]. This property is critical for obtaining high‑purity intermediates in multigram scale‑up.

Building Block for 5‑Bromo‑1‑methyl‑1H‑imidazole‑2‑carboxamides in Kinase Inhibitor Discovery

Imidazole‑2‑carboxamides are privileged scaffolds in ATP‑competitive kinase inhibitors. Ethyl 5‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate can be transformed into the corresponding carboxamide via aminolysis with primary or secondary amines. The lipophilic ethyl ester (XLogP 1.6) facilitates extraction and purification (Evidence Item 2), enabling high‑throughput parallel synthesis of amide libraries [4]. The bromine at C5 remains available for late‑stage diversification (e.g., Buchwald–Hartwig amination or Sonogashira coupling), offering orthogonal reactivity not possible with non‑brominated or 4‑bromo analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.